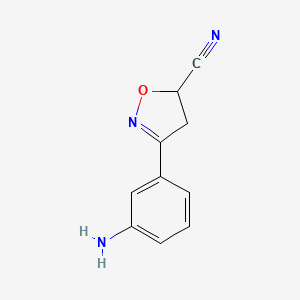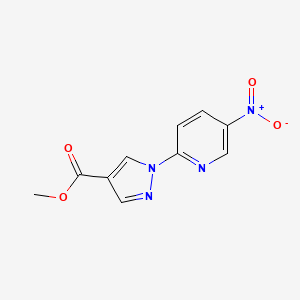
Prop-1-yne-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-1-yne-1-sulfonyl chloride is an organic compound with the molecular formula C₃H₃ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a propynyl group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-1-yne-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of propynyl alcohol with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield .
Another method involves the use of disulfides and thiols in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination. This method is advantageous due to its high space-time yield and the ability to control reaction parameters precisely .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow protocols. These protocols enhance safety by circumventing thermal runaway and allow for the precise control of reaction conditions. The use of continuous flow reactors also improves the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-1-yne-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamides, sulfonyl azides, and other derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form sulfonylated products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, sodium azide, and various oxidizing agents. The reactions typically occur under mild to moderate temperature conditions, and the choice of solvent can significantly influence the reaction outcome .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonyl azides, and sulfonic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
Prop-1-yne-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of prop-1-yne-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of sulfonamides and other derivatives, where the sulfonyl chloride group acts as an electrophilic center .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to prop-1-yne-1-sulfonyl chloride include:
Prop-2-yne-1-sulfonyl chloride: Another sulfonyl chloride derivative with a similar structure but different reactivity and applications.
2-Propene-1-sulfonyl chloride: A related compound with a double bond instead of a triple bond, leading to different chemical properties and uses.
Uniqueness
This compound is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This unique reactivity makes it a valuable intermediate in organic synthesis, particularly in the formation of complex molecules .
Propriétés
Numéro CAS |
28672-97-1 |
|---|---|
Formule moléculaire |
C3H3ClO2S |
Poids moléculaire |
138.57 g/mol |
Nom IUPAC |
prop-1-yne-1-sulfonyl chloride |
InChI |
InChI=1S/C3H3ClO2S/c1-2-3-7(4,5)6/h1H3 |
Clé InChI |
QQKYXHDXMNJZLN-UHFFFAOYSA-N |
SMILES canonique |
CC#CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


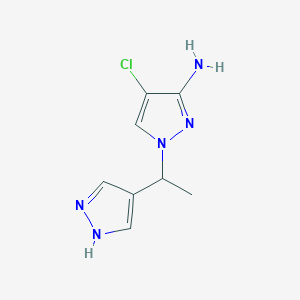
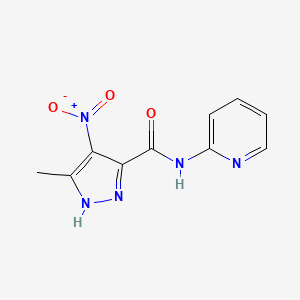
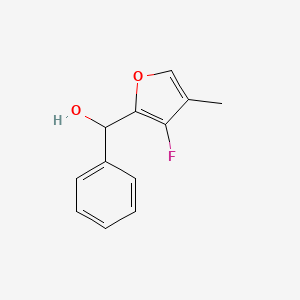



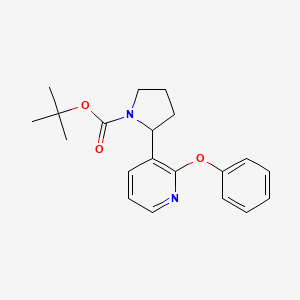
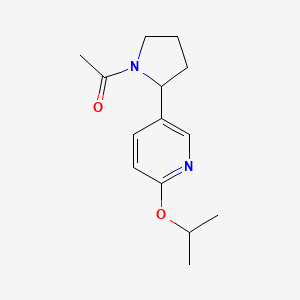
![3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)

